

# Unveiling the Natural Source of Aeruginascin in Inocybe aeruginascens: A Technical Guide

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## Compound of Interest

Compound Name: Aeruginascin

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## Abstract

**Aeruginascin**, a unique trimethylammonium analogue of psilocybin, has garnered significant interest within the scientific community for its potential to modulate the psychoactive effects of psilocybin, reportedly leading to more consistently euphoric experiences. This technical guide provides an in-depth exploration of the natural sources of **aeruginascin**, focusing exclusively on the mushroom species *Inocybe aeruginascens*. The document details the biosynthesis of **aeruginascin**, its quantitative levels within the fungal fruiting body, and comprehensive experimental protocols for its extraction and analysis. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of novel psychedelic compounds.

## Introduction

*Inocybe aeruginascens*, a small, mycorrhizal mushroom found in Europe, is a significant natural source of the indoleamine alkaloid **aeruginascin** (N,N,N-trimethyl-4-phosphoryloxytryptamine). [1][2] This compound co-occurs with other psychoactive tryptamines, including psilocybin and baeocystin.[1][3] The presence of **aeruginascin** is believed to alter the pharmacological effects of psilocybin, potentially mitigating negative experiences such as anxiety and paranoia, and enhancing euphoric states.[3] Understanding the natural production and quantification of **aeruginascin** in its native fungal host is a critical first step for further pharmacological investigation and potential therapeutic development.

# Quantitative Analysis of Tryptamine Alkaloids in *Inocybe aeruginascens*

Quantitative analyses of *Inocybe aeruginascens* have revealed that the concentration of **aeruginascin** is comparable to that of psilocybin and baeocystin. The following table summarizes the concentrations of these key tryptamine alkaloids found in the fruiting bodies of *Inocybe aeruginascens*, as determined by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

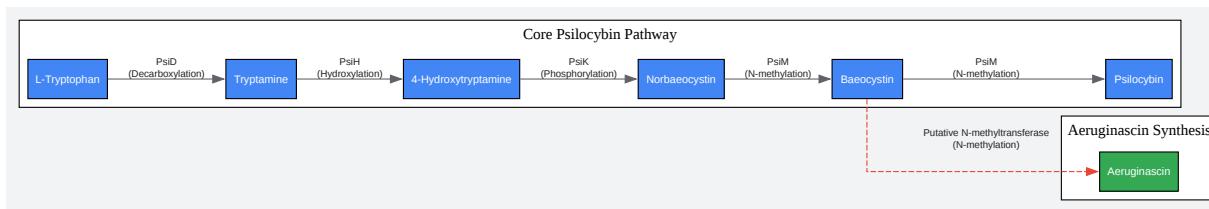
| Compound          | Concentration (mg/g dry mass) | Reference |
|-------------------|-------------------------------|-----------|
| Aeruginascin (AE) | 0.280 - 0.283                 | [4]       |
| Psilocybin (PSB)  | 0.124 - 0.128                 | [4]       |
| Baeocystin (BA)   | 0.038 - 0.039                 | [4]       |
| Psilocin (PS)     | 0.005                         | [4]       |

Note: The analysis was performed on whole fruiting bodies (cap and stipe combined).[4]

## Biosynthesis of Aeruginascin

The biosynthetic pathway of **aeruginascin** is intrinsically linked to the well-characterized pathway of psilocybin. The journey begins with the amino acid L-tryptophan and involves a series of enzymatic reactions. While the complete enzymatic machinery in *Inocybe aeruginascens* is a subject of ongoing research, the core steps are understood to mirror those in *Psilocybe* species, which involve four key enzymes: PsiD, PsiH, PsiK, and PsiM.[5]

**Aeruginascin** is synthesized through the further methylation of the psilocybin precursor, baeocystin.[6] The final step, a third N-methylation of the primary amine of baeocystin, is what distinguishes **aeruginascin** from its counterparts. Recent studies suggest that the methyltransferase PsiM, responsible for the two methylation steps leading to psilocybin, is incapable of catalyzing this third methylation to produce **aeruginascin**.[7][8] This indicates the likely presence of a distinct N-methyltransferase in *Inocybe aeruginascens* responsible for the biosynthesis of **aeruginascin**.



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**Figure 1:** Proposed biosynthetic pathway of **aeruginascin** in *Inocybe aeruginascens*.

## Experimental Protocols

### Extraction of Aeruginascin from *Inocybe aeruginascens* Fruiting Bodies

This protocol is adapted from established methods for the extraction of tryptamine alkaloids from fungal biomass.[9][10]

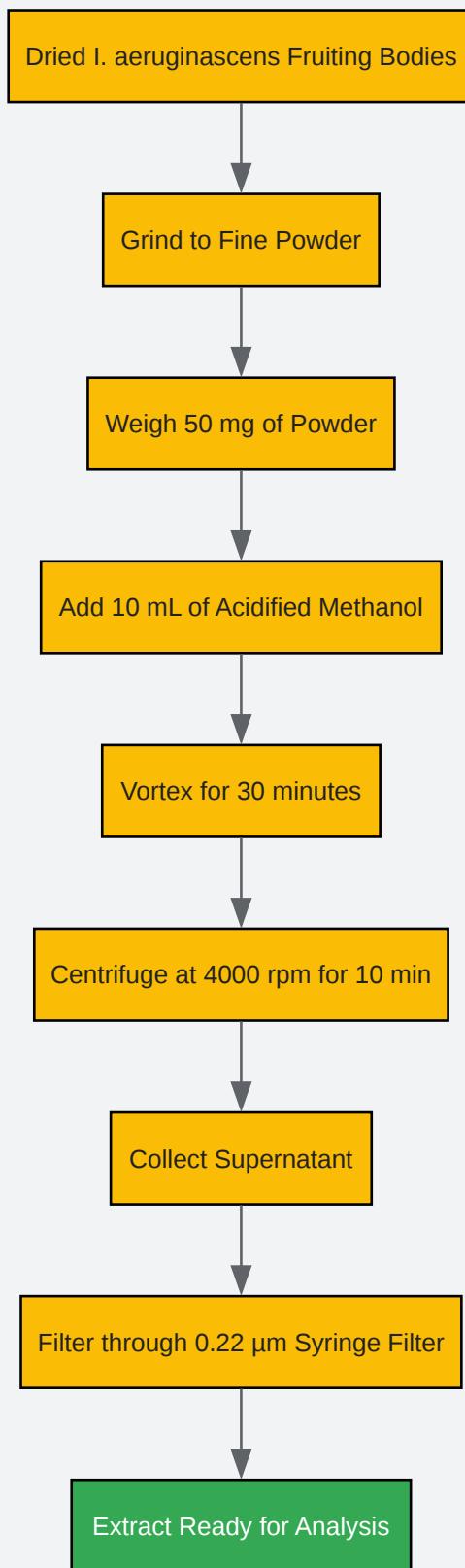
#### Materials:

- Dried fruiting bodies of *Inocybe aeruginascens*
- Methanol (HPLC grade)
- 0.5% (v/v) Acetic acid in methanol
- Grinder or mortar and pestle
- Vortex mixer
- Centrifuge
- Micro-pipettes

- 15 mL polypropylene centrifuge tubes
- Syringe filters (0.22 µm, PTFE)

**Procedure:**

- Sample Preparation: Dry the *Inocybe aeruginascens* fruiting bodies at a temperature below 25°C in the dark to preserve the integrity of the alkaloids.<sup>[9]</sup> Grind the dried mushrooms into a fine powder using a grinder or a mortar and pestle.
- Extraction: a. Weigh approximately 50 mg of the dried mushroom powder and place it into a 15 mL centrifuge tube. b. Add 10 mL of methanol containing 0.5% (v/v) acetic acid to the tube. The acidification of the solvent has been shown to improve the extraction yield of tryptamines.<sup>[9]</sup> c. Tightly cap the tube and vortex vigorously for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material. e. Carefully transfer the supernatant to a clean tube.
- Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter. The filtrate is now ready for analytical quantification.



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**Figure 2:** Workflow for the extraction of aeruginascin.

# Quantification of Aeruginascin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of **aeruginascin** using HPLC with Diode-Array Detection (DAD), based on methodologies developed for psilocybin and psilocin.

[11]

## Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient program should be developed to achieve optimal separation of **aeruginascin** from other co-extracted compounds. A starting condition of 5% B, ramping to 95% B over 15 minutes, followed by a re-equilibration step is a reasonable starting point.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10  $\mu$ L.
- Detection Wavelength: Monitor at 220 nm and 268 nm, as tryptamine alkaloids typically show absorbance at these wavelengths.

## Procedure:

- Standard Preparation: Prepare a series of standard solutions of **aeruginascin** of known concentrations in the mobile phase.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of

**aeruginascin.**

- Sample Analysis: Inject the filtered extract (from section 4.1) into the HPLC system.
- Quantification: Identify the **aeruginascin** peak in the sample chromatogram based on its retention time compared to the standard. Determine the concentration of **aeruginascin** in the sample by using the calibration curve.

## Conclusion

Inocybe aeruginascens stands out as a primary natural source of the intriguing tryptamine alkaloid, **aeruginascin**. This guide has provided a comprehensive overview of the quantitative presence of **aeruginascin** in this fungal species, delved into its biosynthetic origins, and offered detailed protocols for its extraction and quantification. The provided methodologies and data serve as a foundational resource for researchers aiming to isolate and study **aeruginascin**, and for drug development professionals exploring its potential therapeutic applications, particularly in conjunction with psilocybin. Further research is warranted to elucidate the specific enzymatic machinery responsible for **aeruginascin**'s unique trimethylation and to explore the factors influencing its concentration in its natural habitat.

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